[5-(Aminomethyl)-2-thienyl](2-thienyl)methanol
Description
5-(Aminomethyl)-2-thienylmethanol is a heterocyclic compound featuring two thiophene rings, one substituted with an aminomethyl group and the other linked to a methanol group.
Properties
IUPAC Name |
[5-(aminomethyl)thiophen-2-yl]-thiophen-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS2/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8/h1-5,10,12H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPVNIPMSRUIQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=C(S2)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-thienylmethanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through the reduction of nitro compounds or by using amination reactions.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde as a reagent.
Industrial Production Methods
Industrial production of 5-(Aminomethyl)-2-thienylmethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-(Aminomethyl)-2-thienylmethanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Substituted Thiophenes: From nucleophilic substitution reactions.
Scientific Research Applications
Overview
5-(Aminomethyl)-2-thienylmethanol is a thiophene derivative known for its diverse applications across various scientific fields, particularly in organic synthesis, medicinal chemistry, and materials science. This compound features a unique structure that enhances its reactivity and biological activity, making it a valuable intermediate in the development of novel therapeutic agents and materials.
Organic Synthesis
Role as an Intermediate :
- This compound serves as a crucial building block in synthesizing more complex thiophene derivatives. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.
| Reaction Type | Description | Products Formed |
|---|---|---|
| Oxidation | Converts to sulfoxides or sulfones | Sulfoxides, sulfones |
| Reduction | Forms thiol derivatives | Thiols |
| Nucleophilic Substitution | Hydroxymethyl group can be replaced by other groups | Substituted thiophenes |
Pharmacology
Therapeutic Potential :
- Investigated for its biological activity, particularly in pharmacological studies aimed at discovering new therapeutic agents. The compound shows promise in modulating enzyme interactions and influencing metabolic pathways.
Case Studies :
- Research indicates that thiophene derivatives exhibit anti-inflammatory and anticancer properties. For example, compounds similar to 5-(Aminomethyl)-2-thienylmethanol have been shown to inhibit tumor growth in preclinical models.
Materials Science
Applications in Electronics :
- Utilized in developing organic semiconductors and conductive polymers due to its electronic properties. The dual thiophene structure enhances charge transport capabilities, making it suitable for applications in organic photovoltaic devices.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-thienylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and hydroxymethyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The thiophene ring system contributes to the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analog: [5-(Aminomethyl)-2-furyl]methanol
- Molecular Formula: C₆H₉NO₂ (vs. C₁₀H₁₁NOS₂ for the target compound)
- Key Differences : Replaces thienyl groups with furyl rings, reducing sulfur content and molecular weight (127.143 g/mol vs. ~237.3 g/mol estimated for the target compound).
- Functional Implications : The furan analog () lacks sulfur’s electron-rich properties, likely altering reactivity and biological interactions.
Thienyl-Methanol Derivatives
a) [5-(2-Pyridinyl)-2-thienyl]methanol (CAS 197899-76-6)
- Molecular Formula: C₁₀H₉NOS
- Substituents: Pyridinyl group instead of aminomethyl-thienyl ().
- Properties : Higher polarity due to the pyridine nitrogen, enhancing solubility in polar solvents.
b) [5-(Pentafluoroethyl)-2-thienyl]methanol
c) (5-Methyl-2-thienyl)(1-naphthyl)methanol
a) Antibacterial Activity
- Compound 9a (): A structurally related 1,3,4-oxadiazoline-2-thione derivative exhibited broad-spectrum antibacterial activity (MIC < 10 µg/mL against Gram-positive bacteria).
- Target Compound: The aminomethyl group may enhance interactions with bacterial membranes or enzymes, though direct activity data are unavailable.
b) Enzyme Inhibition
- Compound 1 (): A thienyl-thiazole derivative inhibited phosphoenolpyruvate carboxykinase (PEPCK) by stabilizing the enzyme (ΔTm ≈ +8°C).
- Target Compound: The aminomethyl group could facilitate hydrogen bonding with enzyme active sites, analogous to compound 1’s mechanism.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties | Reference |
|---|---|---|---|---|---|
| 5-(Aminomethyl)-2-thienylmethanol | C₁₀H₁₁NOS₂ | ~237.3 (estimated) | Aminomethyl, thienyl, methanol | Polar, hydrogen-bond donor/acceptor | - |
| [5-(Aminomethyl)-2-furyl]methanol | C₆H₉NO₂ | 127.143 | Aminomethyl, furyl, methanol | Lower hydrophobicity | |
| [5-(2-Pyridinyl)-2-thienyl]methanol | C₁₀H₉NOS | 191.254 | Pyridinyl, thienyl, methanol | High polarity, pyridine nitrogen | |
| [5-(Pentafluoroethyl)-2-thienyl]methanol | C₇H₅F₅OS | 232.166 | Pentafluoroethyl, thienyl, methanol | Fluorophilic, hydrophobic |
Biological Activity
5-(Aminomethyl)-2-thienylmethanol is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both aminomethyl and hydroxymethyl groups, which enhance its interaction with various biological targets. The thiophene ring system contributes to the compound's stability and reactivity, making it a candidate for diverse pharmacological applications.
The biological activity of 5-(Aminomethyl)-2-thienylmethanol is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:
- Binding Affinity : The aminomethyl group enhances binding to target proteins, influencing biochemical pathways.
- Stability : The thiophene structure provides stability, allowing for effective interaction with molecular targets.
- Reactivity : Its unique functional groups facilitate participation in various chemical reactions, potentially leading to diverse biological effects.
Biological Activities
Research indicates that 5-(Aminomethyl)-2-thienylmethanol exhibits several biological activities. Below is a summary of its potential effects:
Case Studies and Research Findings
- Antimicrobial Activity : A study assessing the antimicrobial properties of thiophene derivatives found that compounds similar to 5-(Aminomethyl)-2-thienylmethanol exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that the compound could be developed into a novel antimicrobial agent.
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that 5-(Aminomethyl)-2-thienylmethanol has cytotoxic effects on human cancer cell lines such as MCF7 (breast adenocarcinoma) and HepG2 (liver hepatocellular carcinoma). The IC50 values indicated potent activity, making it a candidate for further development in cancer therapy .
- Enzyme Inhibition Studies : Research on enzyme inhibition revealed that compounds with similar structures can inhibit AChE, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit this enzyme could position it as a potential therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
